molecular formula C8H10ClNO2 B3254418 4-(Chloromethyl)-2,6-dimethoxypyridine CAS No. 238406-37-6

4-(Chloromethyl)-2,6-dimethoxypyridine

Cat. No.: B3254418
CAS No.: 238406-37-6
M. Wt: 187.62 g/mol
InChI Key: BVBGSZHCQLRARO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethoxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 4-position and two methoxy groups at the 2- and 6-positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-dimethoxypyridine typically involves the chloromethylation of 2,6-dimethoxypyridine. One common method is the reaction of 2,6-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids or aldehydes.

    Reduction: Products include 2,6-dimethoxypyridine.

Scientific Research Applications

4-(Chloromethyl)-2,6-dimethoxypyridine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the preparation of advanced materials, including polymers and resins.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile building block in organic synthesis, enabling the construction of complex molecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy groups contribute to the compound’s stability and solubility, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2,6-dimethoxypyridine
  • 4-(Hydroxymethyl)-2,6-dimethoxypyridine
  • 4-(Methoxymethyl)-2,6-dimethoxypyridine

Uniqueness

4-(Chloromethyl)-2,6-dimethoxypyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of diverse chemical entities. Additionally, the combination of methoxy groups at the 2- and 6-positions enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(chloromethyl)-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBGSZHCQLRARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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